BeKm-1 toxin, a potassium channel toxin gamma-KTx 2.1, blocks human and/or rat Kv11.1/KCNH2/ERG1, Kv11.2/KCNH6/ERG2 and Kv11.3/KCNH7/ERG3 by binding to channel outer vestibule (S5P domain) with a 1:1 stoichiometry. Reported Kd and IC50 are: hERG1 (reversible, Kd=7.7 nM), IC50=3.3 nM, IC50=11.9 nM, rERG1 (reversible, Kd=19 nM), hERG2 (reversible, Kd=77 nM), rERG2 (irreversible, Kd=4.2 nM, hERG3 (reversible, Kd=11.5 nM) and rERG3 (reversible, Kd=747 nM) potassium channels. BeKm-1 toxin (at 100 nM) does not inhibit hEAG1/KCNH1, hBK/KCa1.1/KCNMA1, hSK1/KCa2.1/KCNN1, rSK2/KCa2.2/KCNN2, hIK/KCa3.1/KCNN4, KCNQ1+KCNE1, KCNQ2+KCNQ3 and KCNQ4 channels. At 50 nM it does not either inhibit Kv1.2/KCNA2, Kv1.4/KCNA4, Kv2.1/KCNB1, Kv4.3/KCND3, Kir1.1/KCNJ1.
Potent and selective KV11.1 (hERG) channel blocker. Selective for KV11.1 over a panel of 14 other potassium channels. Dose-dependently prolongs QTc interval in isolated rabbit heart.
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl
CAS No.: 524962-01-4
Cat. No.: VC0549377
Molecular Formula: C174H261N51O52S6
Molecular Weight: 4091.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524962-01-4 |
|---|---|
| Molecular Formula | C174H261N51O52S6 |
| Molecular Weight | 4091.65 |
| IUPAC Name | 4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190) |
| Standard InChI Key | OQEMUGXECXBKDP-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N |
Introduction
Molecular Structure and Properties
Chemical Composition and Identification
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl, commonly referred to as BeKm-1, is a complex peptide with distinctive chemical properties. This compound is registered in PubChem with CID 121513903 and carries the Chemical Abstracts Service (CAS) number 524962-01-4 . BeKm-1 possesses a molecular weight of 4092 g/mol, making it a relatively large peptide toxin . The compound consists of a specific sequence of amino acids that grants it unique structural and functional characteristics essential for its biological activity. The full IUPAC name reflects its complex amino acid composition, including multiple cysteine residues that form crucial disulfide bonds.
| Property | Characteristic | Reference |
|---|---|---|
| PubChem CID | 121513903 | |
| CAS Number | 524962-01-4 | |
| Molecular Weight | 4092 g/mol | |
| Structure | Peptide with disulfide bonds | |
| Origin | Buthus eupeus scorpion venom |
Three-Dimensional Structure and Disulfide Bonds
The three-dimensional structure of BeKm-1 is critical to its function as a selective hERG channel blocker. The peptide contains multiple cysteine residues that form disulfide bridges, which are essential for maintaining its bioactive conformation . Specifically, the molecule forms three disulfide bonds between cysteine residues at positions 7 and 28, 13 and 33, and 17 and 35, as indicated in its structural description . These disulfide bridges create a rigid scaffold that positions key functional residues in the optimal orientation for interaction with the hERG channel pore.
The tertiary structure of BeKm-1 belongs to the inhibitor cystine knot (ICK) motif family, a common structural feature among many scorpion toxins. This structural motif provides exceptional stability against thermal denaturation and proteolytic degradation, allowing the toxin to maintain its activity under various physiological conditions. The specific folding pattern creates distinct binding surfaces with clusters of positively charged residues that interact with the negatively charged residues in the outer vestibule of the hERG channel.
Nuclear magnetic resonance (NMR) studies have revealed that BeKm-1 adopts a compact structure with a combination of alpha-helical segments and beta-turns. This conformation optimizes the spatial arrangement of key residues involved in channel interaction, particularly those that form electrostatic interactions with the outer vestibule of the hERG channel. The positioning of arginine residues, especially Arg20, is critical for the toxin's binding affinity and selectivity for hERG channels over other potassium channels.
Synthesis and Preparation Methods
Solid-Phase Peptide Synthesis
The synthesis of L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl is primarily achieved through fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) . This method enables the sequential addition of protected amino acids to construct the complete peptide chain. The SPPS process begins with the attachment of the C-terminal amino acid to a solid support resin, followed by the stepwise addition of successive amino acids in the N-terminal direction. Each coupling step involves the activation of the carboxyl group of the incoming amino acid and its reaction with the free amino group of the growing peptide chain.
For BeKm-1 synthesis, specialized protection strategies are employed to ensure that the cysteine residues remain protected throughout the synthesis process. The side chains of cysteine residues are typically protected with trityl (Trt) groups, which can be selectively removed during the final cleavage step. This protection is crucial as it prevents premature disulfide bond formation during synthesis, which would result in incorrect folding and loss of biological activity. The synthesis process requires careful optimization of reaction conditions, including coupling reagents, reaction times, and temperatures, to achieve high yields and purity.
After completion of the linear peptide synthesis, the crude peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) with appropriate scavengers to remove all protecting groups. This cleavage step requires careful optimization to minimize side reactions and ensure complete deprotection of all amino acid side chains. The crude peptide is then precipitated, washed, and dried before proceeding to the folding and purification steps. The entire synthesis process typically yields a linear peptide with all cysteine residues in their reduced form, ready for the oxidative folding process.
Folding and Purification Techniques
Following the synthesis of the linear peptide, BeKm-1 undergoes a critical folding process to establish its native three-dimensional structure through the formation of specific disulfide bonds. As described in research studies, the peptide is folded by air oxidation, a controlled process that allows the cysteine residues to form disulfide bridges in their correct pairing . This oxidative folding typically occurs in a buffered solution containing redox reagents that facilitate the formation and reshuffling of disulfide bonds until the most thermodynamically stable conformation is achieved.
The oxidative folding process for BeKm-1 requires careful optimization of conditions, including pH, temperature, peptide concentration, and redox potential. These parameters significantly influence the folding kinetics and the distribution of isomers with different disulfide bond arrangements. The challenge in this process is to favor the formation of the native disulfide bond pattern (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) over numerous possible non-native arrangements. Specialized techniques such as orthogonal protection strategies or directed disulfide bond formation may be employed to enhance the yield of correctly folded peptide.
After the folding process, the peptide mixture undergoes rigorous purification using high-performance liquid chromatography (HPLC). Typically, reverse-phase HPLC with a C18 column is employed, using gradient elution with acetonitrile/water mixtures containing TFA or other ion-pairing reagents. The purification process may require multiple chromatographic steps to achieve the desired purity (>98%). The identity and purity of the final product are confirmed using analytical techniques such as mass spectrometry, amino acid analysis, and analytical HPLC. This thorough purification ensures that the BeKm-1 used in research and potential therapeutic applications is of high quality and exhibits consistent biological activity.
Pharmacological Activity
Mechanism of Action on hERG Potassium Channels
L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl (BeKm-1) exerts its primary pharmacological effect by selectively blocking the human Ether-à-go-go Related Gene (hERG) potassium channels (Kv11.1) . These channels play a crucial role in cardiac repolarization during the action potential, and their dysfunction is associated with long QT syndrome and potentially fatal cardiac arrhythmias. BeKm-1 blocks the pore of the hERG channel, preventing the flow of potassium ions and thereby affecting the electrical activity of cardiac cells. This selective blockade makes BeKm-1 a valuable tool for studying hERG channel function and the mechanisms of drug-induced cardiac arrhythmias.
A distinctive feature of BeKm-1's mechanism is its preferential blockade of hERG channels in their closed (resting) state, although it also exhibits some capacity for open channel blockade . This mechanism differs from most small-molecule hERG blockers, which typically block the open/inactivated channel state. The peptide's blockade characteristics include concentration-dependence, temperature-dependence, and rapid onset and reversibility . Additionally, BeKm-1 exhibits inverse voltage dependence, inverse dependence on the duration of depolarization, and reverse use- and frequency-dependence in its blocking effects. These properties suggest that BeKm-1 interacts with the extracellular vestibule of the channel rather than accessing the inner pore from the cytoplasmic side, as is typical for many small-molecule blockers.
Recent molecular dynamics studies have provided deeper insights into the binding mechanism of BeKm-1 to the hERG channel. The peptide's positively charged residues, particularly arginines and lysines, interact with negatively charged residues in the outer vestibule of the channel through electrostatic interactions . These electrostatic interactions are complemented by hydrogen bonding and van der Waals forces, collectively contributing to the high affinity and selectivity of BeKm-1 for hERG channels over other potassium channels. The binding of BeKm-1 to the outer vestibule physically occludes the channel pore, preventing the passage of potassium ions and thereby inhibiting channel function.
Structure-Activity Relationships
The pharmacological activity of BeKm-1 is intimately linked to its structural features, with specific amino acid residues playing crucial roles in its interaction with hERG channels. Recent research has identified Arg20 as a particularly important residue in the BeKm-1 structure, forming three simultaneous interactions (a salt bridge and hydrogen bonds) with the channel vestibule . This multiple interaction capability appears to be unique to arginine, as experiments with a BeKm-1 R20K mutant (where arginine was replaced with lysine) showed dramatically decreased activity on hERG channels, despite the fact that both amino acids are positively charged . This finding highlights the precise structural requirements for optimal interaction with the channel.
Structure-activity relationship studies have also examined the role of non-charged residues in BeKm-1's activity. Hydrophobic residues, such as phenylalanine, contribute to binding affinity through hydrophobic interactions with complementary regions in the channel structure. Similarly, residues capable of hydrogen bonding help stabilize the toxin-channel complex. The cumulative effect of these diverse interactions—electrostatic, hydrogen bonding, and hydrophobic—creates a binding interface that is both strong and specific, explaining the high potency and selectivity of BeKm-1 for hERG channels.
Electrophysiological Characteristics
Channel Blockade Properties
Electrophysiological studies using whole-cell patch clamp techniques have provided detailed insights into the blockade properties of L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl on hERG potassium currents (IHERG) . The blockade of IHERG by BeKm-1 demonstrates concentration-dependent effects, with increasing concentrations resulting in progressively greater inhibition of channel function. This dose-response relationship follows a sigmoidal curve, typical of ligand-receptor interactions, allowing for the determination of the half-maximal inhibitory concentration (IC50). The peptide's inhibitory effects also show temperature dependence, with variations in temperature affecting both the binding kinetics and the equilibrium binding constants.
A distinctive feature of BeKm-1's electrophysiological profile is the inverse voltage dependence of its blocking effect . Unlike many channel blockers that show enhanced blocking at depolarized potentials (positive voltage dependence), BeKm-1 exhibits stronger blocking effects at more negative potentials. This inverse voltage dependence is consistent with its preferential interaction with the closed state of the channel, which predominates at negative potentials. Similarly, the peptide shows an inverse dependence on the duration of depolarization, with shorter depolarizations resulting in greater block than longer ones. This characteristic further supports the notion that BeKm-1 preferentially blocks the closed state of the channel rather than the open or inactivated states.
Another notable electrophysiological characteristic of BeKm-1 is its reverse use- and frequency-dependence . Conventional use-dependent blockers show enhanced blocking effects with repeated channel activation (use-dependence) and at higher frequencies of activation (frequency-dependence). In contrast, BeKm-1 exhibits the opposite pattern, with decreased blocking effects during repeated or high-frequency activation. This reverse pattern is consistent with the peptide's preference for the closed state, as high-frequency stimulation reduces the time the channel spends in the closed state. The rapid onset and reversibility of BeKm-1's effects further distinguish it from many small-molecule hERG blockers, which often show slow binding kinetics and persistence of effect.
Comparison with Other Scorpion Toxins
BeKm-1 belongs to a family of scorpion toxins that interact with potassium channels, but it possesses distinct characteristics that set it apart from other members of this family. When compared to ergtoxin, another scorpion toxin known to block hERG channels, BeKm-1 shows notable differences in its electrophysiological profile and mechanism of action . These differences are particularly evident in their recovery from hERG current inactivation elicited by strong depolarization and in their ability to block hERG when the channels are already activated. Such distinctions underscore the diversity of mechanisms by which scorpion toxins can interact with the same channel target.
The structural features of BeKm-1 contribute to its unique pharmacological profile among scorpion toxins. While many scorpion toxins that target potassium channels share the inhibitor cystine knot (ICK) motif, variations in the amino acid sequence, particularly in the loops between conserved structural elements, confer target specificity. BeKm-1's specificity for hERG channels over other potassium channels is remarkable, as most scorpion toxins exhibit broader specificity across different potassium channel subtypes. This high selectivity makes BeKm-1 particularly valuable as a pharmacological tool for studying hERG channel function specifically.
Comparative studies of BeKm-1 with other scorpion toxins have provided insights into the structural determinants of channel specificity and state-dependent blocking mechanisms. For instance, the toxins ChTx (charybdotoxin) and AgTx2 (agitoxin 2) block KV1 channels primarily in their open state, whereas BeKm-1 preferentially blocks hERG channels in their closed state. These differences correlate with structural variations in the toxins, particularly in the distribution of charged residues and the conformation of key binding loops. Such comparative analyses enhance our understanding of the molecular basis for channel specificity and state-dependent interactions, potentially guiding the development of more selective channel modulators for research and therapeutic applications.
Recent Research Developments
Molecular Dynamics and Docking Studies
Recent advances in computational methods have significantly enhanced our understanding of the interaction between L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl and hERG potassium channels. Research published in 2024 employed molecular dynamics and ensemble docking approaches, guided by previous double-mutant cycle analysis data, to develop an in silico model of the hERG-BeKm-1 complex . This computational modeling has provided unprecedented insights into the structural basis of BeKm-1's interaction with the hERG channel at the molecular level. The study revealed detailed binding interfaces and key residue interactions that were previously unidentified through experimental methods alone.
The molecular dynamics simulations allowed researchers to observe the dynamic behavior of the BeKm-1-hERG complex over time, revealing conformational changes that occur upon binding and the stability of various interaction points. These simulations provide a time-resolved view of the binding process, capturing transient interactions that may be missed in static structural studies. Ensemble docking, which considers multiple conformations of both the toxin and the channel, helped identify the most energetically favorable binding modes and estimate binding affinities. The computational predictions were validated against experimental data from double-mutant cycle analyses, providing confidence in the accuracy of the in silico model.
The development of this computational model represents a significant advancement in understanding the structural basis of BeKm-1's selectivity and potency. By visualizing the three-dimensional arrangement of the complex, researchers can identify potential sites for rational drug design and predict the effects of mutations on binding affinity. This approach bridges the gap between structural biology and pharmacology, providing a framework for structure-based design of novel hERG channel modulators. The computational methods employed in this study could be extended to other toxin-channel interactions, offering a template for investigating similar systems.
Key Residues in Channel Interaction
Building upon previous mutagenesis studies, recent research has uncovered the critical role of specific residues in BeKm-1's interaction with the hERG channel. Most notably, residue Arg20 has been identified as playing a pivotal role in the toxin's binding affinity and selectivity . This arginine residue forms three simultaneous interactions with the channel vestibule: a salt bridge and two hydrogen bonds. This multiple interaction capability appears to be unique to arginine, as even replacement with the similarly charged lysine significantly weakens the interactions and dramatically reduces the toxin's activity on hERG channels . This finding highlights the exquisite specificity of the BeKm-1-hERG interaction, where even subtle changes in amino acid properties can have profound effects on binding.
On the channel side, specific residues in the outer vestibule of hERG interact with BeKm-1, particularly negatively charged residues that form electrostatic interactions with the positively charged residues of the toxin. The identification of these interaction points provides potential targets for drug design aimed at modulating hERG channel function. Understanding the detailed molecular basis of the BeKm-1-hERG interaction may facilitate the development of peptide-based or small-molecule modulators with improved specificity and reduced off-target effects. This research direction has significant implications for both basic science understanding of ion channel function and potential therapeutic applications in cardiac disorders associated with hERG channel dysfunction.
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